Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate
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Overview
Description
Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid and features a methoxy group and a prop-1-en-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate typically involves the esterification of 3-methoxy-4-(prop-1-en-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activation of certain transcription factors such as STAT3, thereby modulating inflammatory responses and other cellular processes . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream signaling events that result in its observed biological activities.
Comparison with Similar Compounds
Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate can be compared with other similar compounds, such as:
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also features a methoxy group and a prop-1-en-1-yl group but has different substitution patterns on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
Methyl 3-methoxy-4-(prop-1-en-2-yl)benzoate, a compound derived from eugenol, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other medicinal applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is an ester that features a methoxy group and a propene side chain. Its structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, including anti-cancer properties and enzyme inhibition.
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative effects of this compound against various cancer cell lines.
In Vitro Studies
- Colorectal Cancer Cells : In a study focusing on HT29 colorectal cancer cells, derivatives of eugenyl benzoate were synthesized and tested. The IC50 values for these compounds ranged from 26.56 μmol/ml to 286.81 μmol/ml, with some derivatives exhibiting superior activity compared to eugenol itself .
- Breast Cancer Cells : Another study evaluated the compound's effects on MCF-7 breast cancer cells, where it demonstrated notable antiproliferative activity. The results indicated that certain derivatives showed IC50 values significantly lower than that of the reference compound CA-4 (IC50 = 3.9 nM) .
The biological activity of this compound is primarily attributed to its ability to inhibit key cellular pathways involved in cancer cell survival and proliferation:
- BCL-2 Inhibition : The compound has been identified as a BCL-2 inhibitor, which is crucial for promoting apoptosis in cancer cells. This mechanism was highlighted in studies where the compound's derivatives outperformed traditional chemotherapeutics in inducing cell death .
- Tubulin Destabilization : The compound also exhibits tubulin-destabilizing effects, which can disrupt mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis .
Data Table: Biological Activity Overview
Cell Line | Compound | IC50 (μmol/ml) | Mechanism of Action |
---|---|---|---|
HT29 (Colorectal) | This compound | 26.56 - 286.81 | BCL-2 Inhibition |
MCF-7 (Breast) | Derivative of Methyl 3-methoxy... | < CA-4 (3.9 nM) | Tubulin Destabilization |
Case Studies
- Case Study on Colorectal Cancer : A recent research project synthesized multiple derivatives of this compound and tested their efficacy against HT29 cells. The study concluded that structural modifications significantly enhanced cytotoxicity, supporting the hypothesis that hydrophobicity plays a critical role in biological activity .
- Breast Cancer Research : In another investigation involving MCF-7 cells, several synthesized compounds were tested for their antiproliferative effects. The results indicated that specific modifications to the eugenyl structure could lead to increased potency against breast cancer cells .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-methoxy-4-prop-1-en-2-ylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-6-5-9(12(13)15-4)7-11(10)14-3/h5-7H,1H2,2-4H3 |
InChI Key |
ILQYSEZDFYXQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
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